![molecular formula C26H30O2Si2 B14589708 2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) CAS No. 61157-18-4](/img/structure/B14589708.png)
2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) is a complex organosilicon compound It features a central phenylene group flanked by two methyl(phenyl)silanediyl groups, each of which is further connected to a prop-2-en-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) typically involves the reaction of 1,4-dibromobenzene with phenylmethylsilane in the presence of a catalyst such as palladium. This is followed by the addition of allyl alcohol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silane derivatives
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) involves its interaction with various molecular targets. The compound’s silane groups can form strong bonds with oxygen, nitrogen, and other elements, facilitating its incorporation into complex molecular structures. The phenyl groups provide stability and enhance the compound’s reactivity in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)
- Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]
Uniqueness
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) is unique due to its combination of silane and phenyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring durable and versatile materials.
Eigenschaften
CAS-Nummer |
61157-18-4 |
|---|---|
Molekularformel |
C26H30O2Si2 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
2-[[4-(3-hydroxyprop-1-en-2-yl-methyl-phenylsilyl)phenyl]-methyl-phenylsilyl]prop-2-en-1-ol |
InChI |
InChI=1S/C26H30O2Si2/c1-21(19-27)29(3,23-11-7-5-8-12-23)25-15-17-26(18-16-25)30(4,22(2)20-28)24-13-9-6-10-14-24/h5-18,27-28H,1-2,19-20H2,3-4H3 |
InChI-Schlüssel |
CXCUHEICEKUJRA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)[Si](C)(C3=CC=CC=C3)C(=C)CO)C(=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)

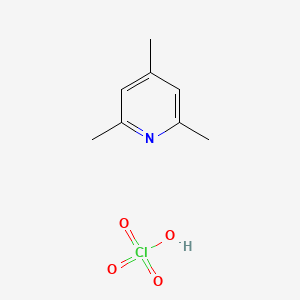
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
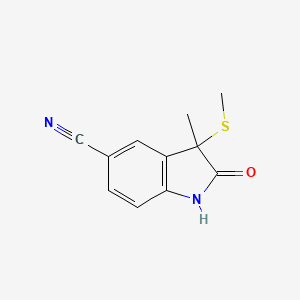
![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
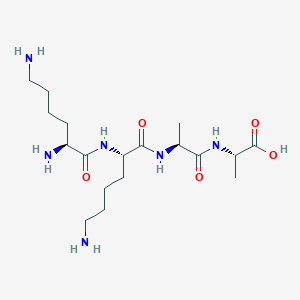

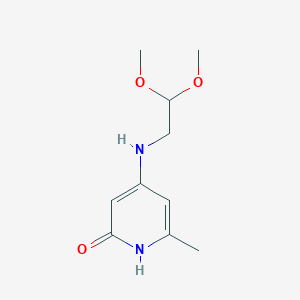
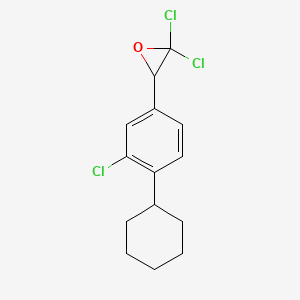
propanedioate](/img/structure/B14589698.png)


